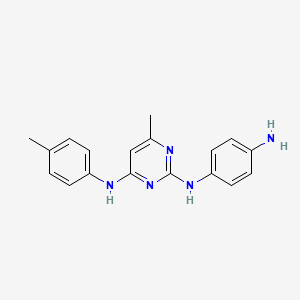

![molecular formula C15H16N2O4S B3010771 Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 953235-08-0](/img/structure/B3010771.png)

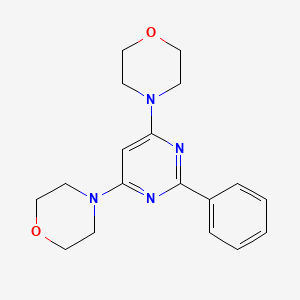

Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of benzo[b]thiophene. Benzo[b]thiophenes are heterocyclic compounds that have been studied for their potential pharmaceutical applications. The compound is not directly mentioned in the provided papers, but its structure suggests it could be synthesized and modified from similar benzo[b]thiophene derivatives.

Synthesis Analysis

The synthesis of related compounds, such as alkyl 2-aminobenzo[b]thiophene-3-carboxylates, has been achieved through the Gewald three-component reaction involving cyclohexanones, alkyl cyanoacetates, and sulfur, followed by a dehydrogenation step in benzonitrile under an air atmosphere . Additionally, the Gewald product can be further oxidized and aromatized in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid to yield the corresponding alkyl 2-aminobenzo[b]thiophene-3-carboxylate . These methods could potentially be adapted for the synthesis of the compound of interest by introducing the appropriate isoxazole and methyl groups at the relevant positions.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by a thiophene ring fused to a benzene ring. The compound of interest would have additional substituents, including a 3-methylisoxazole group and a methyl ester function. The presence of these groups would influence the electronic distribution and potentially the biological activity of the molecule.

Chemical Reactions Analysis

The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile has been studied, leading to the formation of various fused thiophene derivatives . This suggests that the compound of interest may also undergo reactions with diazo compounds or nitriles to form new structures with potential pharmaceutical uses.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound of interest are not directly reported, the properties of similar benzo[b]thiophene derivatives can be inferred. These compounds are likely to have moderate solubility in organic solvents and may exhibit fluorescence due to the conjugated system within the benzo[b]thiophene core. The introduction of the isoxazole and methyl ester groups would further modify these properties, potentially affecting solubility, melting point, and reactivity.

Relevant Case Studies

The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines has been reported, with these compounds acting as potent and selective inhibitors of urokinase-type plasminogen activator (uPA) . Although the compound of interest is not a carboxamidine, this case study demonstrates the pharmaceutical relevance of benzo[b]thiophene derivatives and suggests that the compound of interest could also be evaluated for biological activity in similar assays.

Applications De Recherche Scientifique

Allosteric Enhancers for A1 Adenosine Receptors

Compounds including 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, closely related to the query compound, have been evaluated as allosteric enhancers of A1 adenosine receptors. These compounds demonstrate significant potential in modulating receptor activity, which is crucial in various physiological processes (Nikolakopoulos et al., 2006).

Inhibitors of Urokinase-Type Plasminogen Activator

Research has been conducted on benzo[b]thiophene-2-carboxamidine derivatives, structurally similar to the compound . These derivatives selectively inhibit urokinase-type plasminogen activator (uPA), with potential therapeutic applications in controlling processes like tumor metastasis and angiogenesis (Bridges et al., 1993).

Heterocyclic Synthesis Applications

Derivatives of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound , have been used in the synthesis of a range of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. These compounds are of significant interest in pharmaceutical and synthetic chemistry (Mohareb et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place and kept tightly closed .

Propriétés

IUPAC Name |

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-8-7-10(21-17-8)13(18)16-14-12(15(19)20-2)9-5-3-4-6-11(9)22-14/h7H,3-6H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFPIEWEQDFTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

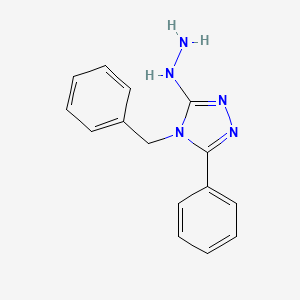

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)

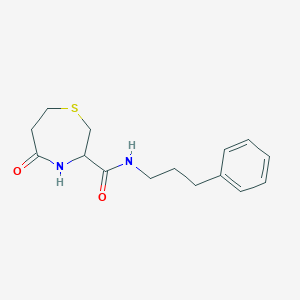

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

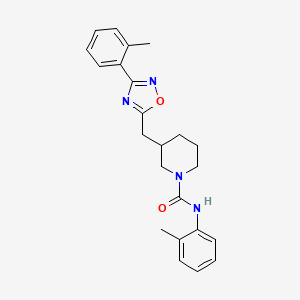

![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)

![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)

![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)